[(4-Chlorophenyl)methyl](hexyl)amine
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Overview
Description
(4-Chlorophenyl)methylamine is an organic compound with the molecular formula C13H20ClN. It is a derivative of benzylamine, where the benzyl group is substituted with a 4-chlorophenyl group and the amine is attached to a hexyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with hexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Chlorobenzyl chloride+Hexylamine→(4-Chlorophenyl)methylamine+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of (4-Chlorophenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Primary amine or alkane derivatives.
Substitution: Phenyl derivatives with various functional groups.
Scientific Research Applications
(4-Chlorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analog without the 4-chlorophenyl substitution.
Phenethylamine: Similar structure but with an ethyl chain instead of a hexyl chain.
4-Chlorobenzylamine: Similar structure but without the hexyl chain.
Uniqueness
(4-Chlorophenyl)methylamine is unique due to the combination of the 4-chlorophenyl group and the hexyl chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific structural features .
Properties
Molecular Formula |
C13H20ClN |
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Molecular Weight |
225.76 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]hexan-1-amine |
InChI |
InChI=1S/C13H20ClN/c1-2-3-4-5-10-15-11-12-6-8-13(14)9-7-12/h6-9,15H,2-5,10-11H2,1H3 |
InChI Key |
JCCNMXXJQVTHHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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